cadmium(2+);12-hydroxyoctadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カドミウム(2+);12-ヒドロキシオクタデカン酸塩: は、化学式C36H70CdO6 を持つ有機金属化合物です。

製造方法

合成経路および反応条件: カドミウム(2+);12-ヒドロキシオクタデカン酸塩は、カドミウム塩と12-ヒドロキシオクタデカン酸を反応させることで合成できます。一般的な反応には、適切な溶媒に塩化カドミウムまたは硝酸カドミウムを溶解し、続いて12-ヒドロキシオクタデカン酸を加えることが含まれます。 反応混合物を次に還流条件下で加熱して、カドミウム塩の生成を促進します .

工業生産方法: カドミウム(2+);12-ヒドロキシオクタデカン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器と制御された条件を使用して、最終製品の高収率と純度を確保することが含まれます。 反応パラメータ(温度、溶媒、反応時間など)は、効率的な生産を達成するために最適化されます .

準備方法

Synthetic Routes and Reaction Conditions: Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The typical reaction involves dissolving cadmium chloride or cadmium nitrate in a suitable solvent, followed by the addition of 12-hydroxyoctadecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the cadmium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

化学反応の分析

反応の種類: カドミウム(2+);12-ヒドロキシオクタデカン酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化カドミウムなどの酸化生成物を生成できます。

還元: 還元反応は、カドミウムイオンを金属状態または他の低酸化状態に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化カドミウムが生成され、置換反応によって12-ヒドロキシオクタデカン酸塩のさまざまな置換誘導体が生成される可能性があります .

科学研究への応用

化学: カドミウム(2+);12-ヒドロキシオクタデカン酸塩は、他のカドミウム含有化合物の合成における前駆体として使用されます。 また、有機金属化学や配位錯体の研究にも使用されます .

生物学および医学: 生物学的研究では、カドミウム(2+);12-ヒドロキシオクタデカン酸塩は、カドミウムが細胞プロセスに及ぼす影響とその潜在的な毒性を研究するために使用されます。 カドミウムと生体分子の相互作用を調べるためのモデル化合物として役立ちます .

産業: この化合物は、顔料、コーティング、半導体の製造など、さまざまな工業プロセスで使用される酸化カドミウムや硫化カドミウムなどのカドミウム系材料の製造に利用されています .

科学的研究の応用

Chemistry

In the realm of chemistry, cadmium(2+);12-hydroxyoctadecanoate serves as a precursor for synthesizing other cadmium-containing compounds. It is utilized in studies related to organometallic chemistry and coordination complexes. Its unique hydroxyl group at the 12-position of the fatty acid chain imparts distinct reactivity compared to other cadmium carboxylates .

Biology and Medicine

This compound is employed in biological research to investigate cadmium's effects on cellular processes and its potential toxicity. The compound acts as a model to study interactions between cadmium ions and biological molecules, including proteins and nucleic acids. These interactions may influence enzyme activity and gene expression, leading to various biochemical effects such as oxidative stress and disruption of metal ion homeostasis .

Case Study: Toxicity Assessment

A chronic exposure study in male Wistar rats revealed that cadmium exposure could lead to significant renal dysfunction and bone fragility. The study highlighted that cadmium accumulation in organs such as the kidneys and liver poses serious health risks, emphasizing the need for careful handling of cadmium compounds in research settings .

Industrial Applications

This compound finds applications in several industrial processes:

- Production of Cadmium-Based Materials: It is used in manufacturing cadmium oxide and cadmium sulfide, which are essential in pigments, coatings, and semiconductors.

- Stabilizers in Plastics: The compound acts as a stabilizer for polyvinyl chloride (PVC) and other plastics, enhancing their durability against heat and light.

- Lubricants: It is also utilized in formulating lubricants for various industrial applications .

作用機序

カドミウム(2+);12-ヒドロキシオクタデカン酸塩の作用機序には、細胞成分との相互作用が含まれ、さまざまな生化学的効果をもたらします。カドミウムイオンは、細胞シグナル伝達経路を混乱させ、酸化ストレスを誘発し、カルシウム恒常性を阻害する可能性があります。 これらの相互作用により、細胞損傷とアポトーシスが発生します . この化合物の効果は、ミトゲン活性化タンパク質キナーゼ(MAPK)経路や活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路などの経路を通じて媒介されます .

類似化合物との比較

類似化合物:

- カドミウム(2+);12-ヒドロキシステアリン酸塩

- カドミウム(2+);オクタデカン酸塩

- カドミウム(2+);ステアリン酸塩

比較: カドミウム(2+);12-ヒドロキシオクタデカン酸塩は、オクタデカン酸鎖の12位にヒドロキシル基が存在することで独特です。このヒドロキシル基は、他のカドミウムカルボン酸塩とは異なる化学的性質と反応性を付与します。 たとえば、カドミウム(2+);12-ヒドロキシステアリン酸塩は、ヒドロキシル基がなく、その結果、溶解度と反応性の特性が異なります .

生物活性

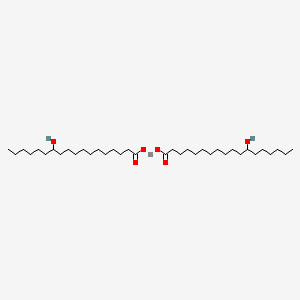

Cadmium(2+);12-hydroxyoctadecanoate, a cadmium salt of 12-hydroxyoctadecanoic acid, is a compound that has garnered attention due to its potential biological activities and associated health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

It consists of cadmium ions complexed with the fatty acid 12-hydroxyoctadecanoate. This compound is part of a broader class of cadmium salts derived from medium- and long-chain carboxylic acids, which are commonly used in various industrial applications, including as stabilizers in plastics and coatings .

Toxicity and Absorption

Cadmium is known for its toxicological properties. Upon exposure, cadmium can accumulate in various organs, particularly the kidneys and liver. Studies have shown that cadmium absorption through different routes varies significantly:

- Inhalation: Absorption rates range from 30% to 50% depending on particle size.

- Oral Exposure: Low doses result in higher absorption rates compared to higher doses .

The biological half-life of cadmium in the human body is approximately 10-20 years, leading to chronic health issues associated with prolonged exposure.

Cellular Mechanisms

Cadmium induces toxicity primarily through oxidative stress mechanisms. It inhibits antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. The binding of cadmium to thiol groups in proteins disrupts normal cellular functions and can lead to apoptosis .

Cancer Risk

Research indicates that exposure to cadmium compounds is linked to an increased risk of various cancers, including lung, kidney, prostate, and pancreatic cancer. The carcinogenic potential is attributed to cadmium's ability to interfere with DNA repair mechanisms and promote oxidative damage . A notable study highlighted the correlation between environmental cadmium exposure and pancreatic cancer development through observational and experimental approaches .

Renal Effects

Cadmium primarily targets the kidneys, causing tubular dysfunction and decreased glomerular filtration rates. Long-term exposure can lead to chronic kidney disease characterized by proteinuria and increased risk of kidney stones . In animal studies, significant renal effects were observed at exposure levels as low as 5 mg/L .

Case Studies

- Acute Poisoning Incidents : Several case studies document acute poisoning due to cadmium exposure in occupational settings. Symptoms included severe renal impairment and systemic toxicity, emphasizing the need for stringent safety measures in environments where cadmium is handled.

- Chronic Exposure Studies : A study involving Wistar rats exposed to varying doses of cadmium chloride demonstrated dose-dependent accumulation in organs without immediate systemic toxicity at lower doses (up to 30 ppm). However, significant skeletal deformities were noted at higher concentrations .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Absorption | Varies by route; significant accumulation in kidneys/liver |

| Oxidative Stress | Induces ROS; inhibits antioxidant enzymes |

| Cancer Risk | Linked to multiple cancer types; disrupts DNA repair |

| Renal Dysfunction | Early signs include proteinuria; chronic exposure leads to severe kidney damage |

| Skeletal Effects | Bone disease observed; potential link to hypercalcinuria |

特性

CAS番号 |

101012-94-6 |

|---|---|

分子式 |

C36H70CdO6 |

分子量 |

711.4 g/mol |

IUPAC名 |

cadmium(2+);12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChIキー |

GZAFZVLKVLWJJD-UHFFFAOYSA-L |

正規SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。